![molecular formula C18H11N3O4 B2649483 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081112-82-4](/img/structure/B2649483.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction and N-arylation . The synthesized compounds were transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been studied using various techniques. Thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .Aplicaciones Científicas De Investigación
Antitumor Activities
Several studies have focused on the synthesis of novel oxadiazole derivatives, including those linked to quinoline moieties, demonstrating significant antitumor activities. For example, compounds synthesized with 1,3,4-oxadiazole derivatives have shown moderate to high antitumor activities in vitro against various cancer cell lines, including breast, leukemia, colon, and central nervous system cancers (Reis et al., 2011). Similarly, 2,5-disubstituted 1,3,4-oxadiazole analogs evaluated for anticancer activities indicated potential therapeutic benefits for cancer treatment (Salahuddin, Mazumder, & Shaharyar, 2014).
Antimicrobial Activities
Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial activity, particularly against Gram-negative bacteria like E. coli, highlighting their potential as antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that structurally similar compounds, including those with the specific 1,2,4-oxadiazole moiety, may also possess useful antimicrobial properties.
Antioxidant Properties
The synthesis of new (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including reactions with monosaccharides to form glucose and xylose hydrazones, led to compounds with evaluated antioxidant properties. These synthesized compounds showed moderate to high antioxidant activities, pointing to their potential use in combating oxidative stress-related pathologies (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Other Applications
The versatility of 1,3,4-oxadiazole and quinoline derivatives extends to various other potential applications, including their use as biosensors and in drug delivery systems. For instance, a novel biosensor utilizing a ZnO/CNTs nanocomposite for the determination of glutathione and amoxicillin in biological and pharmaceutical samples has been reported, showcasing the broad applicability of these compounds in analytical chemistry and healthcare (Karimi-Maleh et al., 2014).
Direcciones Futuras
The future directions for research on “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” and similar compounds could include further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators could be further investigated .
Propiedades
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c22-16-11-3-1-2-4-13(11)19-8-12(16)18-20-17(21-25-18)10-5-6-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXJLRCZXEBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)
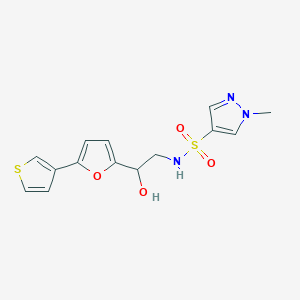
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)
![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)
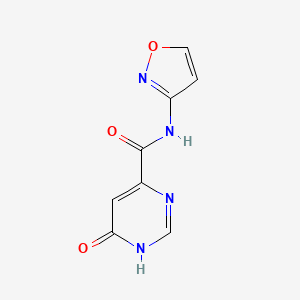
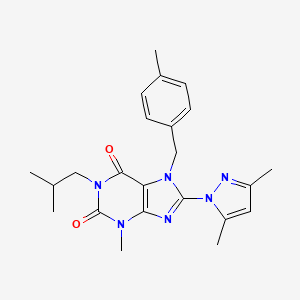
![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2649415.png)
![3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649416.png)
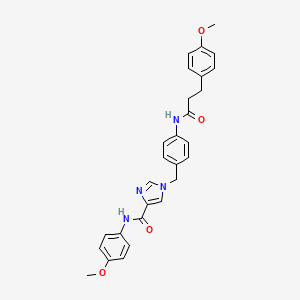
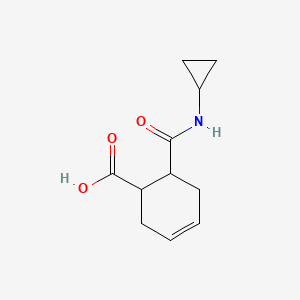
![(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2649421.png)
![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)